(Benzo-15-crown-5)-4'-carbonitrile
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Overview
Description
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile is a complex organic compound with the molecular formula C14H20O5. It is also known as a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile typically involves the reaction of benzo-15-crown-5 with appropriate reagents under specific conditions. One common method involves the use of hexamethylenetetramine in trifluoroacetic acid to introduce the carbonitrile group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile has several scientific research applications:
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to encapsulate ions could be leveraged to transport therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile primarily involves its ability to form stable complexes with cations. The ether groups within the compound’s ring structure can coordinate with metal ions, stabilizing them through electrostatic interactions. This complexation can affect various molecular targets and pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile include other crown ethers such as:
Benzo-15-crown-5: The parent compound, known for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A larger crown ether that can complex with larger cations like sodium and potassium.
18-crown-6: Another crown ether with a similar structure but without the benzene ring, used for complexing with potassium ions
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile |
InChI |
InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2 |
InChI Key |
MWZQNDKERCFKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1 |
Origin of Product |
United States |
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